molecular formula C11H18N2O2 B12911147 5-(5-Methylhexyl)pyrimidine-2,4(1h,3h)-dione CAS No. 41244-64-8

5-(5-Methylhexyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12911147
CAS No.: 41244-64-8
M. Wt: 210.27 g/mol
InChI Key: YWXVIWXCRJRDDR-UHFFFAOYSA-N
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Description

5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione (CAS 41244-64-8) is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . It is a pyrimidine-2,4(1H,3H)-dione derivative, a core structure also known as uracil . This scaffold is of significant interest in medicinal chemistry research. Pyrimidine-2,4-dione derivatives have been extensively studied for their potential as antagonists for various biological targets. For instance, some derivatives have been developed as potent antagonists for the P2X7 receptor, a key player in inflammation and pain signaling . Other research avenues for related dione compounds include their role as inhibitors for enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) in oncology research , and the study of their effects on free radical oxidation processes, showcasing potential antioxidant properties . The specific 5-methylhexyl side chain in this compound may influence its lipophilicity and biological activity. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

41244-64-8

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

5-(5-methylhexyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H18N2O2/c1-8(2)5-3-4-6-9-7-12-11(15)13-10(9)14/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15)

InChI Key

YWXVIWXCRJRDDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC1=CNC(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction typically requires the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.

    Substitution: The methylhexyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrimidine oxides.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules. For example, derivatives of pyrimidine have been studied for their potential as antiviral agents and enzyme inhibitors .

Case Study: Integrase Strand Transfer Inhibitors
Research has indicated that derivatives based on the pyrimidine core can act as integrase strand transfer inhibitors, which are crucial in the treatment of viral infections like HIV. The design and synthesis of such compounds often utilize 5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione as a starting material due to its favorable reactivity and ability to form complex structures .

Agrochemicals

Herbicide Development
Due to its nitrogen-containing heterocyclic structure, this compound is explored for use in developing new herbicides. The modifications on the pyrimidine ring can enhance herbicidal activity against specific weeds while minimizing toxicity to crops.

Case Study: Synthesis of Herbicidal Agents
A notable application involves synthesizing herbicides that target specific biochemical pathways in plants. The ability to modify the side chains of this compound allows for tailored activity against resistant weed species.

Materials Science

Polymer Chemistry
The compound has applications in polymer science where it is used as a building block for creating polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance stability and resistance to environmental degradation .

Case Study: Development of Coatings
Research has shown that adding this compound to coating formulations improves their chemical resistance and durability. This property is particularly beneficial in industrial applications where coatings are exposed to harsh conditions .

Chemical Reactions and Synthesis

The compound participates in various chemical reactions that expand its utility:

  • Nucleophilic Substitution Reactions: The pyrimidine structure allows for substitution reactions with different nucleophiles, leading to a variety of useful derivatives.
  • Coupling Reactions: It can be coupled with organometallic reagents to synthesize more complex organic structures.

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
Medicinal ChemistryAntiviral agentsPotential for effective treatment options
AgrochemicalsHerbicide developmentTargeted action against resistant weeds
Materials SciencePolymer synthesisEnhanced stability and durability
Chemical ReactionsSynthesis of derivativesVersatile reactivity in organic synthesis

Mechanism of Action

The mechanism of action of 5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent Molecular Weight LogP* (Predicted) Solubility (Water) Key Reference
5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione 5-Methylhexyl ~254.3 g/mol ~3.5 Low N/A
Thymine (5-Methyluracil) 5-Methyl 126.1 g/mol -0.7 Moderate [16]
5-(Hydroxymethyl)pyrimidine-2,4-dione 5-Hydroxymethyl 142.1 g/mol -1.2 High [15]
5-(2-Hydroxyethyl)-6-methyl derivative 5-(2-Hydroxyethyl), 6-Methyl 182.2 g/mol -0.5 Moderate [19]
5-Acetyl-6-methylpyrimidine-2,4-dione 5-Acetyl, 6-Methyl 168.1 g/mol 0.3 Low [12]
5-(Cyclohexylamino)pyrimidine-2,4-dione 5-Cyclohexylamino 209.2 g/mol 1.8 Low [13]

*LogP values estimated using substituent contribution methods.

Key Observations :

  • Lipophilicity : The 5-methylhexyl chain in the target compound significantly increases LogP compared to polar substituents (e.g., hydroxymethyl ), suggesting enhanced lipid bilayer penetration.
  • Solubility : Hydrophilic groups (e.g., hydroxymethyl) improve water solubility, while alkyl chains (e.g., methylhexyl) reduce it .

Key Observations :

  • The target compound’s synthesis likely follows the aldehyde-condensation route reported for bis-pyrimidinediones, though isolation of mono-substituted products requires optimization .
  • Catalyst-free methods (e.g., aqueous ethanol ) offer greener alternatives but are less explored for long alkyl chains.

Key Observations :

  • Alkyl-substituted pyrimidines (e.g., methylhexyl) may exhibit enhanced enzyme inhibition due to hydrophobic interactions, as seen in α-amylase inhibitors .
  • Chlorinated derivatives show potent antiviral activity, suggesting halogenation is critical for targeting viral proteins .

Stability and Pharmacokinetics

  • Stability : Bis-pyrimidinediones with mixed hydrophilic-lipophilic groups exhibit high stability under physiological conditions . The target compound’s long alkyl chain may improve metabolic stability but reduce aqueous solubility.
  • Metabolism : Hydrophilic derivatives (e.g., hydroxymethyl ) are prone to Phase II conjugation, while alkyl chains may undergo oxidative metabolism via CYP450 enzymes.

Biological Activity

5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate pyrimidine precursors with alkylating agents. The general synthetic pathway can be summarized as follows:

  • Starting Material : The synthesis begins with a pyrimidine derivative.
  • Alkylation : The pyrimidine is alkylated using 5-methylhexyl bromide in the presence of a base.
  • Cyclization : Subsequent cyclization leads to the formation of the pyrimidine-2,4-dione structure.

This method allows for the introduction of various substituents at the 5-position of the pyrimidine ring, which can significantly influence biological activity.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Bacillus subtilis1840 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

Pyrimidine derivatives are also known for their anticancer properties. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer).
  • IC50 Values :
Cell LineIC50 (µM)
MCF-715
HCT-11620
PC325

These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with this compound.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of pyrimidine derivatives:

  • Study on Antiviral Activity : A recent study demonstrated that similar pyrimidine compounds inhibited HIV replication in vitro by targeting viral integrase enzymes .
  • Cytotoxicity Evaluation : In another study, compounds related to 5-(5-Methylhexyl)pyrimidine were evaluated for their cytotoxicity against multiple cancer cell lines, revealing promising results in inhibiting tumor growth .

Q & A

Q. What are the optimal synthetic routes and purification strategies for 5-(5-Methylhexyl)pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis of pyrimidine-dione derivatives often involves condensation reactions under basic conditions. For example, analogous compounds like 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine are synthesized via nucleophilic substitution between benzyl chloride derivatives and pyrimidine-2,4-diamine using sodium methoxide as a base . Purification typically employs recrystallization or chromatography (e.g., C18 column with a 25-min analysis cycle) to achieve >95% purity . For 5-(5-Methylhexyl)pyrimidine-2,4-dione, similar protocols could be adapted, optimizing solvent systems (e.g., glacial acetic acid) and reaction temperatures (e.g., 108°C) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H NMR : To confirm substitution patterns and alkyl chain integration (e.g., δ = 11.26 ppm for NH groups in pyrimidine-diones) .
  • HPLC-MS : For purity assessment and molecular weight verification using C18 columns .
  • IR Spectroscopy : To identify carbonyl (1697–1650 cm⁻¹) and NH stretching (3446–3080 cm⁻¹) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should monitor degradation under:
  • Temperature : Storage at -20°C in inert atmospheres to prevent oxidation .
  • Light Exposure : Use amber vials to avoid photodegradation, as seen in structurally related compounds .
  • Humidity : Karl Fischer titration to quantify water content and assess hydrolysis risks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine-dione derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data often arise from:
  • Experimental Variables : Differences in bacterial strains (e.g., Staphylococcus aureus vs. E. coli) or assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Statistical Rigor : Ensure triplicate measurements (mean ± SD) and standardized positive controls (e.g., Metronidazole for antimicrobial assays) .
  • Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomerism or impurities .

Q. How can computational modeling predict the interaction of 5-(5-Methylhexyl)pyrimidine-2,4-dione with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., DNA methyltransferases or kinases) .
  • QSAR Studies : Correlate alkyl chain length (e.g., 5-Methylhexyl) with logP values to predict membrane permeability .
  • MD Simulations : Assess conformational stability in solvent environments (e.g., water vs. lipid bilayers) .

Q. What modifications to the pyrimidine-dione core enhance selectivity for therapeutic targets?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 5 to enhance binding to hydrophobic enzyme pockets .
  • Hybridization : Conjugate with thieno-pyrimidine moieties to improve antimicrobial efficacy, as demonstrated in analogs with MIC values ≤2 µg/mL .
  • Prodrug Design : Incorporate hydrolyzable esters (e.g., ethyl carboxylates) for controlled release in vivo .

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